N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide
CAS No.: 652155-21-0
Cat. No.: VC16825936
Molecular Formula: C16H18BrNO2S
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652155-21-0 |
|---|---|
| Molecular Formula | C16H18BrNO2S |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H18BrNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3 |
| Standard InChI Key | FERMUPCYOIHCGS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide, reflects its bipartite structure:
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Aryl sulfonamide core: A 4-methylbenzenesulfonamide group provides the sulfonamide (-SO₂NH-) linkage, a hallmark of bioactive molecules targeting enzymes and receptors.
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Brominated alkyl side chain: A propyl chain bridges the sulfonamide nitrogen to a 4-bromophenyl group, introducing hydrophobicity and halogen-mediated electronic effects.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS No. | 652155-21-0 |
| Molecular Formula | C₁₆H₁₈BrNO₂S |
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | N-[1-(4-bromophenyl)propyl]-4-methylbenzenesulfonamide |
| SMILES | CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C |
| InChI Key | FERMUPCYOIHCGS-UHFFFAOYSA-N |
The bromine atom at the para position of the phenyl ring enhances molecular polarizability and serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling structural diversification.
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via a two-step protocol common to sulfonamides :
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Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with 1-(4-bromophenyl)propylamine in anhydrous dichloromethane, catalyzed by triethylamine.
The amine nucleophile attacks the electrophilic sulfur atom, displacing chloride .
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Purification: Recrystallization from ethanol or column chromatography yields the pure product .
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), then ambient |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | 65%–75% (estimated) |
Post-Synthetic Modifications
The bromine atom enables further functionalization:
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Heck) to introduce aryl, alkenyl, or alkynyl groups.
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Nucleophilic Substitution: Replacement of bromine with amines or thiols under basic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Low water solubility (<1 mg/mL) due to hydrophobic aryl groups; soluble in DMSO, DMF, and dichloromethane.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media, cleaving the sulfonamide bond .
Thermal Behavior
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